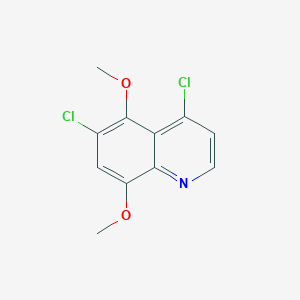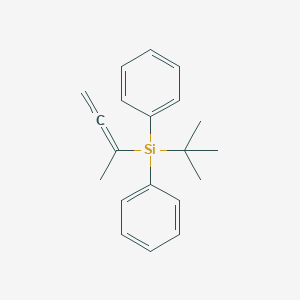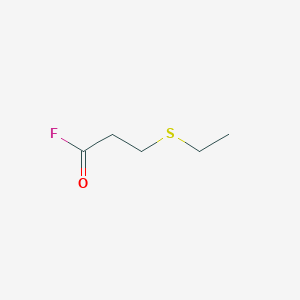
Propanoyl fluoride, 3-(ethylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoyl fluoride, 3-(ethylthio)- is an organic compound with the molecular formula C5H9FOS It is a derivative of propanoyl fluoride, where an ethylthio group is attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoyl fluoride, 3-(ethylthio)- typically involves the fluorination of propanoyl chloride derivatives. One common method is the use of Olah’s reagent, which is pyridinium poly(hydrogen fluoride). This reagent facilitates the nucleophilic substitution of the chloride group with a fluoride ion under anhydrous conditions . The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods
Industrial production of propanoyl fluoride, 3-(ethylthio)- may involve large-scale fluorination processes using hydrogen fluoride or other fluorinating agents. The reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propanoyl fluoride, 3-(ethylthio)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoride group can be replaced by other nucleophiles such as amines or alcohols.
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
Propanoyl fluoride, 3-(ethylthio)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive fluoride group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of propanoyl fluoride, 3-(ethylthio)- involves its reactive fluoride group, which can participate in nucleophilic substitution reactions. The ethylthio group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and proteins through covalent modification.
Comparación Con Compuestos Similares
Similar Compounds
Propanoyl fluoride: Lacks the ethylthio group, making it less versatile in certain chemical reactions.
Ethylthioacetic acid: Contains a similar ethylthio group but lacks the reactive fluoride group.
Fluoroacetyl chloride: Contains a reactive fluoride group but lacks the ethylthio group.
Uniqueness
Propanoyl fluoride, 3-(ethylthio)- is unique due to the presence of both the reactive fluoride group and the ethylthio group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and research applications.
Propiedades
Número CAS |
173442-05-2 |
|---|---|
Fórmula molecular |
C5H9FOS |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
3-ethylsulfanylpropanoyl fluoride |
InChI |
InChI=1S/C5H9FOS/c1-2-8-4-3-5(6)7/h2-4H2,1H3 |
Clave InChI |
IRXXMTDRXIHYEV-UHFFFAOYSA-N |
SMILES canónico |
CCSCCC(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-3-(3-iodo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14254581.png)
![Tributyl[(2-chlorophenyl)methyl]stannane](/img/structure/B14254589.png)
![8-Oxabicyclo[5.1.0]octan-4-one](/img/structure/B14254594.png)
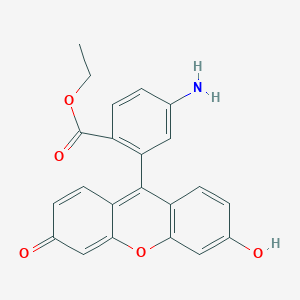
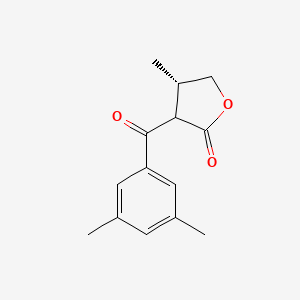
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B14254619.png)
![1-Azabicyclo[2.2.2]octan-3-YL hexanoate](/img/structure/B14254623.png)
![3-(2,4-Dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B14254635.png)
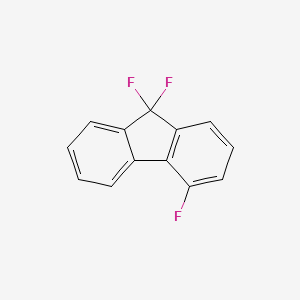
![1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B14254644.png)
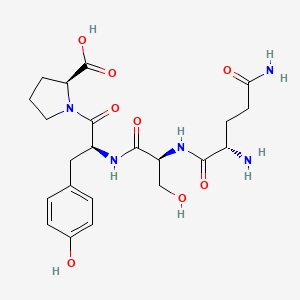
![[4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene](/img/structure/B14254664.png)
